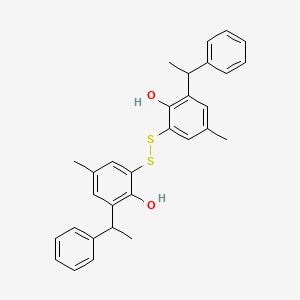
Phenol, 2,2'-dithiobis(4-methyl-6-(1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of two phenol groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- typically involves the reaction of 4-methyl-6-(1-phenylethyl)phenol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- involves large-scale chemical processes. These processes are designed to ensure the efficient and cost-effective synthesis of the compound. The use of advanced technologies and equipment, such as continuous flow reactors and automated control systems, helps to maintain the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, halogens, and alkyl halides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- involves its interaction with molecular targets and pathways in biological systems. The disulfide bond plays a crucial role in its reactivity, allowing it to undergo redox reactions and interact with thiol-containing proteins and enzymes. This interaction can modulate various cellular processes, including oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- can be compared with other similar compounds, such as:
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-: This compound has a methylene bridge instead of a disulfide bond, resulting in different chemical properties and reactivity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Similar to the previous compound but with an ethyl group, leading to variations in its applications and stability.
The uniqueness of Phenol, 2,2’-dithiobis(4-methyl-6-(1-phenylethyl)- lies in its disulfide bond, which imparts distinct redox properties and potential biological activities.
Propriétés
Numéro CAS |
34052-96-5 |
|---|---|
Formule moléculaire |
C30H30O2S2 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]disulfanyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O2S2/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-34-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3 |
Clé InChI |
VPCKFWWNZLEYNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
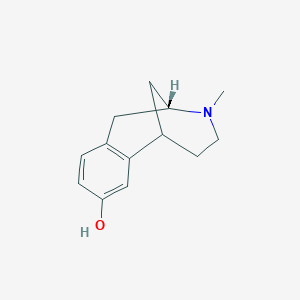
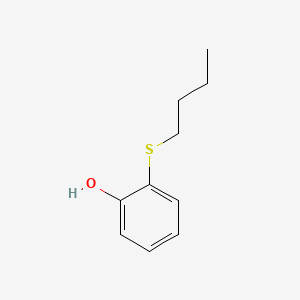
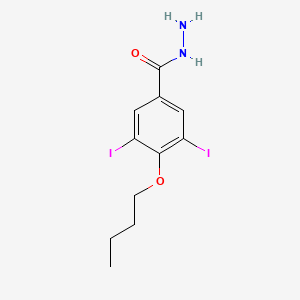
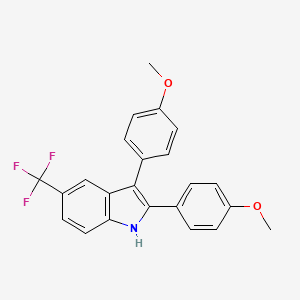
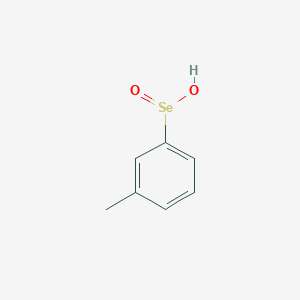
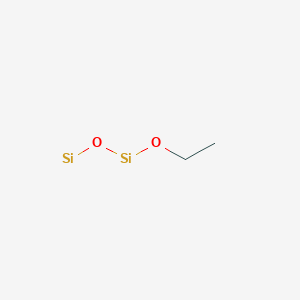
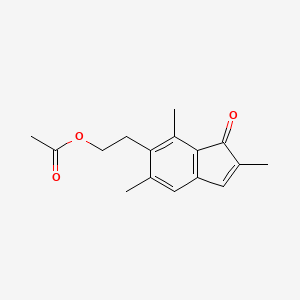

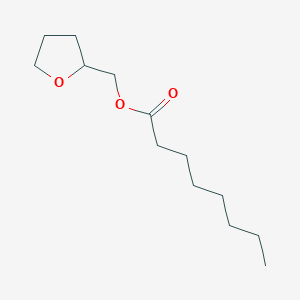
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
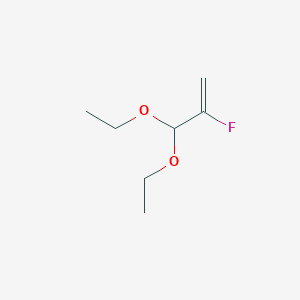
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
